

MK-0354: A Guide for Scientific Research Applications

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Compound of Interest

Compound Name: MK-0354

Cat. No.: B7856180

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of **MK-0354**, a selective partial agonist of the G-protein coupled receptor 109a (GPR109a), also known as niacin receptor 1 (NIACR1).

MK-0354 is a valuable tool for investigating the physiological roles of GPR109a in various biological systems. It has been utilized in studies focusing on lipid metabolism, inflammation, and cancer. This document outlines the procurement of **MK-0354** for research purposes, summarizes its key pharmacological data, and provides detailed protocols for its application in both in vitro and in vivo settings.

Procurement of MK-0354 for Scientific Research

MK-0354 is available for laboratory research use from several reputable chemical suppliers. It is important to note that this compound is not for human or veterinary use. When purchasing **MK-0354**, ensure the supplier provides a certificate of analysis to confirm its identity and purity.

Potential Suppliers:

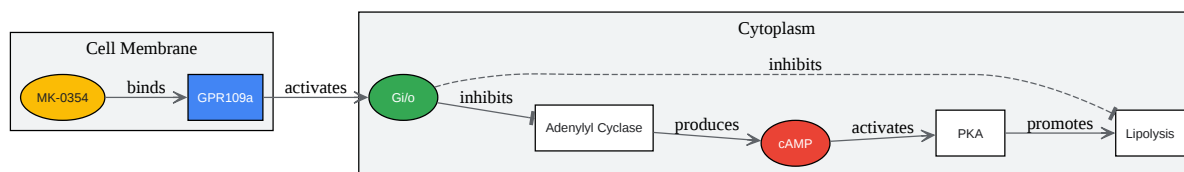
- AbMole BioScience
- MedchemExpress
- Axon Medchem
- ShellChem

Physicochemical and Pharmacological Properties of MK-0354

Property	Value	Reference
CAS Number	851776-28-8	[1]
Molecular Formula	C ₇ H ₈ N ₆	[2]
Molecular Weight	176.18 g/mol	[2]
Mechanism of Action	Partial agonist of GPR109a	[1]
EC ₅₀ (human GPR109a)	1.65 μM	[1]
EC ₅₀ (mouse GPR109a)	1.08 μM	
Solubility	Soluble in DMSO	

GPR109a Signaling Pathway

Activation of GPR109a by agonists such as **MK-0354** initiates a cascade of intracellular events. The receptor primarily couples to Gi/o G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway is central to the anti-lipolytic effects observed with GPR109a activation. Furthermore, GPR109a signaling can also involve β-arrestin recruitment, which may mediate distinct downstream effects.



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Caption: GPR109a signaling pathway initiated by **MK-0354**.

Application Notes and Protocols

In Vitro Cell-Based Assays

1. Cyclic AMP (cAMP) Inhibition Assay

This assay measures the ability of **MK-0354** to inhibit the production of cAMP in cells expressing GPR109a.

Principle: In cells stimulated with an adenylyl cyclase activator like forskolin, the activation of Gi-coupled receptors such as GPR109a by an agonist will lead to a dose-dependent decrease in intracellular cAMP levels.

Materials:

- HEK293 cells stably expressing human or mouse GPR109a
- Cell culture medium (e.g., DMEM with 10% FBS)
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- **MK-0354**
- Forskolin
- cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
- 384-well white assay plates

Protocol:

- Cell Seeding: Seed GPR109a-expressing HEK293 cells in 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
- Compound Preparation: Prepare a serial dilution of **MK-0354** in assay buffer.
- Cell Stimulation:
 - Wash the cells once with assay buffer.

- Add the **MK-0354** dilutions to the cells and incubate for 15-30 minutes at 37°C.
- Add forskolin to a final concentration of 1-10 μ M to all wells (except for negative controls) and incubate for 15-30 minutes at 37°C.
- cAMP Measurement: Lyse the cells and measure cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
- Data Analysis: Plot the cAMP levels against the log concentration of **MK-0354** and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

2. Free Fatty Acid (FFA) Release Assay

This assay measures the anti-lipolytic effect of **MK-0354** in adipocytes.

Principle: In adipocytes, catecholamines stimulate lipolysis, leading to the release of free fatty acids. Activation of GPR109a by **MK-0354** will inhibit this process.

Materials:

- Differentiated 3T3-L1 adipocytes or primary adipocytes
- Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)
- **MK-0354**
- Isoproterenol (or other β -adrenergic agonist)
- Free fatty acid assay kit

Protocol:

- Cell Preparation: Differentiate 3T3-L1 preadipocytes into mature adipocytes in 24- or 48-well plates.
- Pre-incubation: Wash the adipocytes with assay buffer and pre-incubate with various concentrations of **MK-0354** for 30 minutes at 37°C.

- **Lipolysis Stimulation:** Add isoproterenol to a final concentration of 1 μ M to stimulate lipolysis and incubate for 1-2 hours at 37°C.
- **Sample Collection:** Collect the supernatant from each well.
- **FFA Measurement:** Measure the concentration of free fatty acids in the supernatant using a commercially available kit.
- **Data Analysis:** Calculate the percentage inhibition of isoproterenol-stimulated FFA release by **MK-0354** and determine the EC₅₀ value.

In Vivo Studies in Mice

Protocol for Assessing the Effect of **MK-0354** on Plasma Free Fatty Acids in Mice

This protocol is adapted from studies demonstrating the anti-lipolytic effects of **MK-0354** in vivo.

Materials:

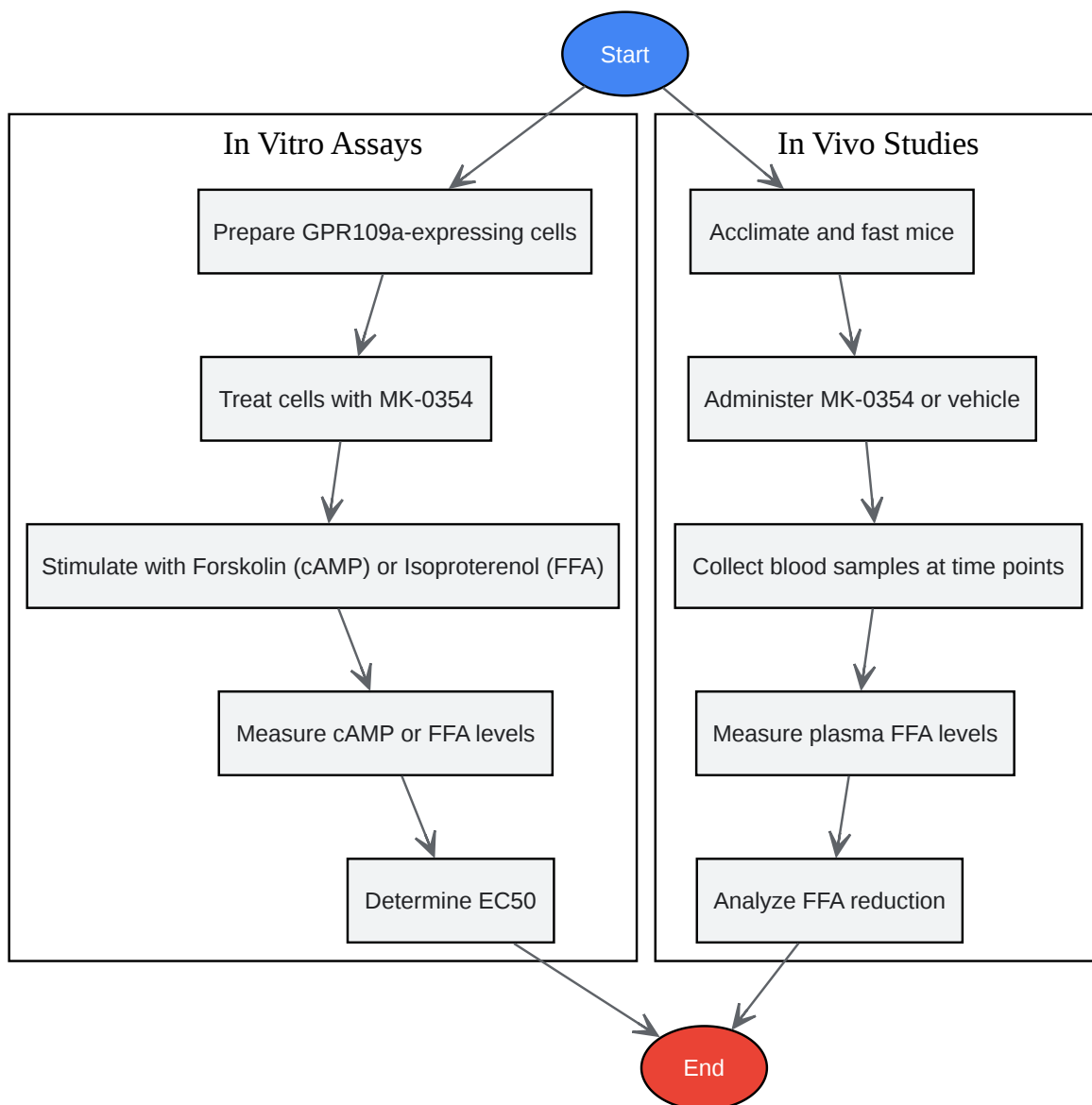
- Male C57BL/6 mice (8-12 weeks old)
- **MK-0354**
- Vehicle (e.g., 0.5% methylcellulose in water)
- Blood collection supplies (e.g., EDTA-coated tubes)
- Centrifuge
- Free fatty acid assay kit

Protocol:

- **Animal Acclimation:** Acclimate mice to the experimental conditions for at least one week.
- **Fasting:** Fast the mice for 4-6 hours before the experiment.

- **Compound Administration:** Administer **MK-0354** orally (p.o.) or intraperitoneally (i.p.) at the desired doses (e.g., 1, 3, 10, 30 mg/kg). Administer vehicle to the control group.
- **Blood Sampling:** Collect blood samples (e.g., via tail vein or retro-orbital sinus) at various time points after compound administration (e.g., 0, 1, 2, 4, and 6 hours).
- **Plasma Preparation:** Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.
- **FFA Measurement:** Measure the plasma free fatty acid concentrations using a commercially available kit.
- **Data Analysis:** Plot the plasma FFA levels over time for each treatment group. Calculate the area under the curve (AUC) for FFA reduction to quantify the overall effect of **MK-0354**.

Experimental Workflow Diagram



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Caption: General experimental workflow for studying **MK-0354**.

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References

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